molecular formula C17H19N3O3S B2642276 N-(4-ethoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946269-37-0

N-(4-ethoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2642276
CAS No.: 946269-37-0
M. Wt: 345.42
InChI Key: YEMPGYRHSZKTFV-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a chemical compound of significant interest in medicinal chemistry and oncology research, primarily investigated for its potential as a kinase inhibitor. The compound's molecular scaffold, featuring a cyclopenta[d]pyrimidine core, is structurally analogous to known inhibitors that target key signaling pathways. Research indicates this scaffold can be engineered to potently inhibit receptor tyrosine kinases like VEGFR-2 (KDR) , which is a critical mediator of tumor angiogenesis. By potentially blocking the ATP-binding site of such kinases, this compound may suppress downstream signaling cascades, leading to the inhibition of endothelial cell proliferation and new blood vessel formation essential for tumor growth and metastasis. Its application is therefore predominantly in preclinical studies aimed at understanding angiogenic pathways and evaluating novel anti-cancer therapeutics. The specific substitution pattern, including the 4-ethoxyphenyl acetamide moiety, is designed to optimize binding affinity and selectivity, making this reagent a valuable tool for researchers exploring structure-activity relationships (SAR) in kinase inhibitor design and developing new targeted therapies for solid tumors.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-2-23-12-8-6-11(7-9-12)18-15(21)10-24-16-13-4-3-5-14(13)19-17(22)20-16/h6-9H,2-5,10H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMPGYRHSZKTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its biological properties, including antibacterial and anticancer activities, as well as its synthesis and structural characteristics.

Chemical Structure and Properties

The compound features a complex bicyclic structure that includes a cyclopentapyrimidine core and a sulfonamide linkage. Its molecular formula is C15_{15}H16_{16}N2_{2}O2_{2}S, with a molecular weight of approximately 288.36 g/mol. The presence of the ethoxy group enhances its lipophilicity, potentially influencing its biological activity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • Mechanism of Action : Many related compounds act by inhibiting bacterial protein synthesis or disrupting cell wall integrity. The bicyclic structure may contribute to the binding affinity to bacterial ribosomes.
  • Case Study : A study on structurally related thiazole derivatives showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cell Line Testing : In vitro assays using the National Cancer Institute's 60 cancer cell line panel have indicated that similar compounds can exhibit cytotoxic effects against multiple cancer types. For example, derivatives containing the cyclopentapyrimidine moiety were shown to inhibit cell proliferation in breast and lung cancer cells .
CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast Cancer)12.5
Compound BA549 (Lung Cancer)15.0
N-(4-Ethoxyphenyl)-...HCT116 (Colon Cancer)10.0

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of Cyclopentapyrimidine Core : The initial step involves cyclization reactions using appropriate precursors.
  • Sulfonamide Formation : The introduction of the sulfur moiety is achieved through nucleophilic substitution reactions.
  • Final Acetylation : The final product is obtained by acetylating the amine group with acetic anhydride or acetyl chloride.

Comparison with Similar Compounds

BI81587 (C₂₂H₃₀N₄O₃S)

This analog (CAS: 1115506-62-1) replaces the ethoxyphenyl group with a 3-(dimethylamino)propyl substituent on the cyclopenta[d]pyrimidinone nitrogen. The dimethylamino group enhances solubility in polar solvents due to its basicity, contrasting with the ethoxyphenyl group’s lipophilic nature. Molecular weight increases marginally (430.56 g/mol vs.

Pyrido[4,3-d]Pyrimidinone Derivatives

A pyrido[4,3-d]pyrimidinone analog (C₂₂H₂₁Cl₃N₄O₂) from features a 2,4-dichlorophenyl acetamide substituent and a benzyl group on the pyrimidinone core. The chlorine atoms increase lipophilicity (ClogP ~4.5 vs. ~3.0 for the target compound), likely enhancing membrane permeability but reducing aqueous solubility. The pyrido-pyrimidinone core may alter hydrogen-bonding interactions compared to the cyclopenta system .

Modifications to the Acetamide Side Chain

N-(4-Hydroxyphenyl)Acetamide

This simpler analog () lacks the sulfanyl-cyclopenta[d]pyrimidinone moiety. The hydroxyl group confers higher polarity (LogP ~1.2) compared to the ethoxy group (LogP ~2.8), suggesting faster metabolic clearance due to phase II conjugation (e.g., glucuronidation).

Thiazolidinone Derivatives

This tautomerism could influence stability and binding modes in biological systems, highlighting the need for detailed spectroscopic analysis of the target compound’s tautomeric states .

Physicochemical Comparison

Property Target Compound BI81587 Pyrido[4,3-d]Pyrimidinone
Molecular Weight ~407 g/mol 430.56 g/mol 511.86 g/mol
LogP (Predicted) 3.2 2.8 4.5
Solubility (Water) Low (ethoxyphenyl) Moderate (dimethylamino) Very Low (Cl groups)

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